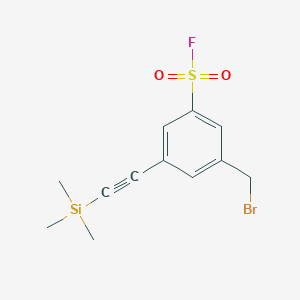

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

描述

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block designed for chemical probe synthesis . Its structure integrates three critical components:

- Benzenesulfonyl fluoride: Enables sulfur(VI) fluoride exchange (SuFEx) click chemistry, a reaction known for high selectivity and stability under physiological conditions .

- Bromomethyl group: Acts as a nucleophilic handle for covalent attachment to ligands or biological targets via alkylation or SN2 substitution .

- Trimethylsilyl (TMS)-protected ethynyl group: Provides a bioorthogonal tag for downstream applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

This compound is primarily used to develop activity-based probes (ABPs) for studying enzyme function or target engagement in drug discovery. Its multifunctionality allows simultaneous covalent modification, tagging, and visualization of biological targets .

属性

IUPAC Name |

3-(bromomethyl)-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO2SSi/c1-18(2,3)5-4-10-6-11(9-13)8-12(7-10)17(14,15)16/h6-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYGHPYMWBAJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)CBr)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, with the CAS number 2088829-12-1, is a synthetic compound used primarily in chemical probe synthesis. This compound features a trifunctional building block that includes an aryl sulfonyl fluoride group, an alkyne tag, and a brominated linker. Its unique structure allows for specific covalent modifications of biological targets, making it a valuable tool in chemical biology.

- Molecular Formula: C₁₂H₁₄BrFO₂SSi

- Molecular Weight: 349.29 g/mol

- Physical State: Solid

- Purity: ≥95%

- Storage Conditions: -20 °C

The biological activity of this compound is largely attributed to its ability to engage in selective covalent bonding with biological macromolecules. The sulfonyl fluoride group is known for its reactivity towards nucleophiles, allowing it to modify proteins and other biomolecules selectively. This property is particularly useful in the development of targeted therapies and in understanding protein function through chemical probes.

Biological Applications

- Chemical Probe Synthesis : The compound serves as a versatile building block for synthesizing chemical probes that can be used to study protein interactions and functions.

- Covalent Modifications : It enables context-specific covalent modifications of biological targets, which can lead to insights into cellular mechanisms and disease pathways.

- Potential Therapeutic Applications : Due to its ability to selectively modify proteins, it has potential applications in drug discovery and development.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Covalent Probes : Research has demonstrated that compounds with sulfonyl fluoride groups can effectively label proteins through nucleophilic attack by thiols or amines, facilitating the study of protein dynamics in living cells .

- Toxicological Assessments : Investigations into the toxicokinetics of related compounds have indicated that such structures can exhibit varying degrees of bioactivity depending on their molecular modifications .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|---|

| This compound | 2088829-12-1 | C₁₂H₁₄BrFO₂SSi | 349.29 g/mol | Chemical probe synthesis |

| 4-Bromo-2-(trimethylsilyl)ethynylbenzenesulfonyl fluoride | 2088829-15-4 | C₁₁H₁₂BrFO₂SSi | 335.26 g/mol | Targeted therapy |

| 3-(Fluorosulfonyl)-5-(trimethylsilyl)ethynylbenzene | N/A | C₁₂H₁₄FOSSi | N/A | Protein labeling |

科学研究应用

Synthetic Chemistry

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride serves as a trifunctional building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.

Applications in Probe Synthesis

This compound is particularly useful in the synthesis of chemical probes, which are essential for studying biological processes. The trifunctionality of this compound enables the incorporation of diverse functional groups, facilitating the development of probes that can selectively interact with biological targets .

Chemical Biology

In chemical biology, this compound is utilized to create clickable aryl sulfonyl fluoride monomers . These monomers are crucial for developing highly functionalized intermediates that can be used in various biological assays and studies .

Case Study: Click Chemistry

A study demonstrated the use of this compound in click chemistry, where it was employed to synthesize novel compounds that could selectively bind to specific biomolecules. This capability is vital for drug discovery and the development of new therapeutic agents .

Material Science

The compound's properties also lend themselves to applications in material science, particularly in the development of polymers and materials with specific functionalities. Its ability to form stable bonds with other materials makes it suitable for creating advanced materials used in electronics and coatings.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecule synthesis | Versatile reactivity |

| Chemical Biology | Synthesis of chemical probes | Selective interaction with biological targets |

| Material Science | Development of functional polymers | Enhanced material properties |

化学反应分析

Sulfonyl Fluoride Reactivity

The sulfonyl fluoride group participates in nucleophilic substitution reactions under mild conditions, forming stable sulfonate or sulfonamide derivatives. This reactivity is central to its role in SuFEx (Sulfur Fluoride Exchange) chemistry .

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) fluoride elimination. Density functional theory (DFT) studies suggest the transition state involves partial negative charge development on the leaving fluoride .

Bromomethyl Group Reactivity

The bromomethyl moiety undergoes nucleophilic substitution (SN₂) and radical-mediated reactions, enabling bioconjugation and cross-coupling applications .

Case Study : Reaction with sodium azide produces an azidomethyl intermediate, which underwent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene to form triazole-linked bioconjugates (92% yield) .

Trimethylsilyl Ethynyl Reactivity

The alkyne tag, protected by a trimethylsilyl (TMS) group, enables desilylation followed by click chemistry or cross-coupling .

Research Highlight : Post-desilylation, the terminal alkyne reacted with benzyl azide under CuAAC conditions to form a triazole-linked protein probe, demonstrating utility in live-cell imaging .

Competitive Reactivity and Orthogonality

The three functional groups exhibit orthogonal reactivity under optimized conditions:

Stability and Handling

-

Light Sensitivity : Bromomethyl group prone to radical formation under UV light; store in amber vials.

This compound’s multifunctionality positions it as a cornerstone in chemical biology for synthesizing activity-based probes and covalent inhibitors.

相似化合物的比较

Key Observations :

- The bromomethyl group in the target compound distinguishes it from analogs with direct bromo substitution (e.g., ), enabling nucleophilic alkylation instead of aryl halide chemistry.

- Sulfonyl fluoride (target compound) vs. sulfonyl chloride (): Fluorides exhibit superior stability and selectivity in SuFEx reactions, whereas chlorides are more reactive but less specific .

- TMS-ethynyl groups are common in probes for bioorthogonal tagging, but their placement on pyridine () vs. benzene (target compound) alters electronic properties and target compatibility.

Critical Insights :

- The target compound’s bromomethyl group enables dual reactivity (SuFEx + alkylation), making it uniquely suited for modular probe design .

- Trifluoromethyl groups () enhance electrophilicity but reduce compatibility with aqueous biological systems compared to TMS-ethynyl tags.

- Pyridine-based analogs () are more common in medicinal chemistry, whereas benzene derivatives (target compound) prioritize probe stability and SuFEx efficiency.

Commercial Availability and Pricing

Note: The target compound is likely custom-synthesized for research, while pyridine derivatives () are commercially available at higher costs due to pharmaceutical demand.

准备方法

Synthetic Routes and Reaction Conditions

- Benzenesulfonyl fluoride derivatives as the core scaffold.

- Bromomethyl precursors or methyl-substituted benzenesulfonyl fluoride for bromination.

- Trimethylsilylacetylene for ethynyl group installation.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS), radical initiator, solvent (e.g., CCl4 or DCM), light or heat | Selective bromination of methyl group to bromomethyl |

| 2 | Sonogashira Coupling | Pd(PPh3)2Cl2 or Pd(PPh3)4 catalyst, CuI co-catalyst, Et3N base, trimethylsilylacetylene, inert atmosphere | Coupling of ethynyl group protected by trimethylsilyl to aromatic ring |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride |

This synthetic sequence ensures the preservation of the sensitive sulfonyl fluoride group while introducing reactive bromomethyl and alkyne functionalities.

- Temperature control is critical, typically room temperature to moderate heating (25–60 °C) during coupling.

- Use of inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates.

- Solvent choice such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) depending on solubility and reaction compatibility.

Detailed Research Findings and Analytical Data

3.1 Reaction Yields and Selectivity

- Bromination step generally achieves high selectivity for benzylic position with yields ranging from 70% to 90%.

- Sonogashira coupling with trimethylsilylacetylene typically proceeds with yields in the 75% to 95% range.

- Overall isolated yields of the final compound are reported around 65% to 85%, depending on purification efficiency.

3.2 Structural Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution pattern:

- $$ ^1H $$ NMR shows characteristic signals for bromomethyl protons (~4.5 ppm) and aromatic protons.

- $$ ^{13}C $$ NMR exhibits signals for ethynyl carbons and sulfonyl fluoride carbon environment.

- Mass Spectrometry (MS) confirms molecular ion at m/z consistent with molecular weight 349.29 g/mol.

- Infrared (IR) spectroscopy identifies sulfonyl fluoride characteristic absorption near 1400–1350 cm$$^{-1}$$.

Industrial and Scale-Up Considerations

- The synthetic route is amenable to scale-up using batch or flow chemistry reactors.

- Automated palladium-catalyzed coupling processes with inline purification improve reproducibility.

- Handling of brominated intermediates requires careful control to prevent side reactions.

- Use of stable sulfonyl fluoride intermediates allows for late-stage functionalization in chemical probe synthesis.

Summary Table: Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Core Scaffold | Benzenesulfonyl fluoride |

| Bromination Agent | N-Bromosuccinimide (NBS) |

| Alkyne Introduction | Sonogashira coupling with trimethylsilylacetylene, Pd catalyst, CuI, Et3N |

| Solvents | THF, DMF, DCM |

| Temperature Range | 25–60 °C |

| Atmosphere | Inert (argon or nitrogen) |

| Purification Methods | Chromatography (silica gel), recrystallization |

| Typical Yields | Bromination: 70–90%; Coupling: 75–95%; Overall: 65–85% |

| Characterization Techniques | NMR, MS, IR spectroscopy |

常见问题

Q. Mitigating Side Reactions :

- Alkyne Polymerization : Conduct Sonogashira coupling under inert, anhydrous conditions with excess TMS-acetylene to suppress Glaser coupling .

- Sulfonyl Fluoride Hydrolysis : Avoid aqueous media and strong bases. Use aprotic solvents (e.g., THF, DCM) .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Key Techniques :

- NMR Spectroscopy :

- IR Spectroscopy : C≡C stretch (~2100 cm) and S=O stretches (~1370/1200 cm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] expected at 377.98 g/mol).

Advanced Consideration : Overlapping signals in NMR can be resolved using 2D techniques (COSY, HSQC) or deuterated solvent screening .

What are the key considerations for handling and storing this compound?

Basic Research Question

- Moisture Sensitivity : Sulfonyl fluoride and TMS-ethynyl groups hydrolyze in water. Store under inert gas (Ar/N) at –20°C .

- Light Sensitivity : Bromomethyl groups may undergo photodegradation. Use amber vials and avoid UV exposure .

- Reactivity : Separate from nucleophiles (amines, alcohols) to prevent premature SuFEx reactions .

How does the sulfonyl fluoride group influence reactivity in SuFEx click chemistry?

Basic Research Question

The sulfonyl fluoride acts as an electrophilic "click" handle, reacting selectively with nucleophiles (e.g., amines, hydroxides) under mild conditions:

- Optimal Conditions :

- Applications : Bioconjugation to proteins (e.g., lysine residues) or polymer functionalization .

What analytical techniques monitor reactions involving this compound in complex mixtures?

Basic Research Question

- TLC/HPLC : Track consumption of starting material using UV-active spots (sulfonyl fluoride absorbs at ~254 nm).

- Fluorine NMR () : Quantify reaction progress via distinct sulfonyl fluoride signals .

- LC-MS : Detect intermediates and confirm product identity in situ .

How can researchers prevent undesired cleavage of the TMS-ethynyl group during cross-coupling?

Advanced Research Question

- Catalyst Choice : Use Pd(PPh) instead of PdCl to reduce oxidative cleavage .

- Mild Deprotection : Avoid TBAF unless necessary. For deprotection, use substoichiometric TBAF in dry THF .

How to resolve contradictory data on catalytic efficiency in SuFEx reactions?

Advanced Research Question

- Control Experiments : Compare reaction rates with/without catalysts (e.g., DBU, EtN) .

- Kinetic Studies : Use pseudo-first-order kinetics to isolate rate-determining steps.

- DFT Modeling : Predict electronic effects of substituents on sulfonyl fluoride reactivity .

How does the electronic environment affect electrophilic substitution?

Advanced Research Question

- Bromomethyl (EWG) : Deactivates the ring, directing electrophiles to meta positions.

- TMS-Ethynyl (EDG) : Activates ortho/para positions. Computational models (e.g., Hirshfeld charge analysis) can map regioselectivity .

What are the steric implications of the TMS group in bioconjugation?

Advanced Research Question

- Steric Hindrance : Slows reaction kinetics but improves selectivity for solvent-exposed residues (e.g., surface lysines).

- Mitigation : Introduce PEG spacers or use smaller ethynyl variants (e.g., desilylated analogs) .

How to optimize selectivity in multi-electrophilic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。